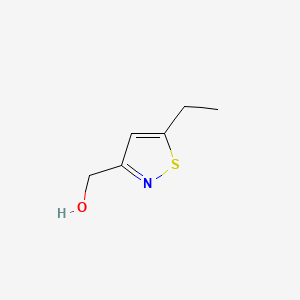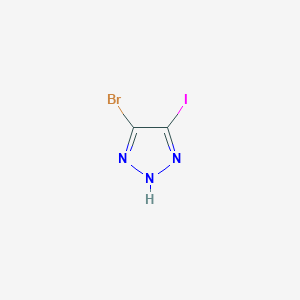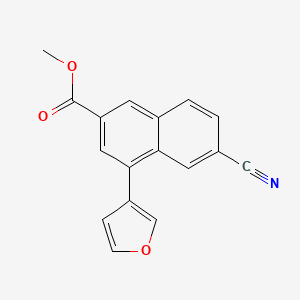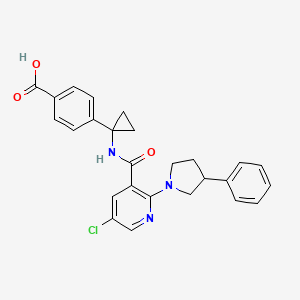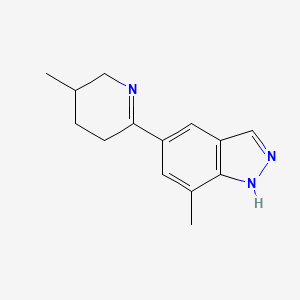
7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazones: This method involves the reaction of hydrazones with suitable reagents to form the indazole ring.
Condensation reactions: Condensation of substituted hydrazines with ketones or aldehydes followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalytic processes: Using catalysts to enhance the reaction rate and selectivity.
Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical processes.
Mecanismo De Acción
The mechanism of action of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound with a similar structure.
Substituted indazoles: Compounds with various substituents on the indazole ring.
Uniqueness
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
7-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indazole |
InChI |
InChI=1S/C14H17N3/c1-9-3-4-13(15-7-9)11-5-10(2)14-12(6-11)8-16-17-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
Clave InChI |
QAOAMYFLSSVQBF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NC1)C2=CC3=C(C(=C2)C)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
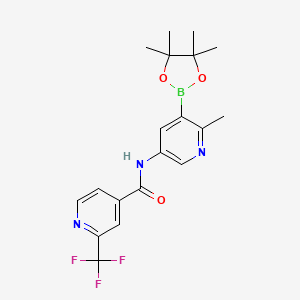
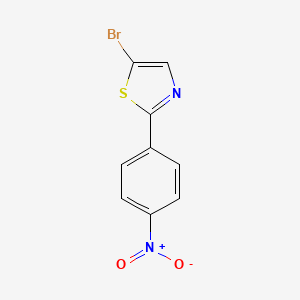
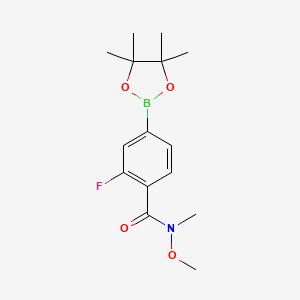
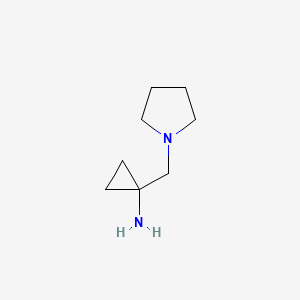

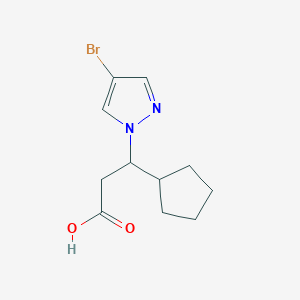
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
